BZ-Arg-ome carbonate salt

Protease Assay Optimization Enzyme Kinetics pH Profiling

BZ-Arg-OMe carbonate salt is the substrate of choice for precise serine protease kinetics. Unlike Bz-Arg-OEt, Tos-Arg-OMe, or Bz-Arg-pNA, this compound delivers a distinct pH optimum of 9.0–9.5 — critical for enzymes like tonin. Its hydrolysis rate increases up to 16% (v/v) in organic co-solvents (MeOH/EtOH), enabling assays in non-conventional media. Supplied at ≥95% purity with documented solubility in acidic/neutral buffers, it serves as a benchmark for substrate specificity profiling. Avoid assay failure: verify your substrate's leaving group kinetics before substitution.

Molecular Formula C15H22N4O6
Molecular Weight 354.36 g/mol
CAS No. 84332-93-4
Cat. No. B1528895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBZ-Arg-ome carbonate salt
CAS84332-93-4
Molecular FormulaC15H22N4O6
Molecular Weight354.36 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.C(=O)(O)O
InChIInChI=1S/C14H20N4O3.CH2O3/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10;2-1(3)4/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17);(H2,2,3,4)
InChIKeyJYDGTEAWFBDILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BZ-Arg-OMe Carbonate Salt (84332-93-4): A Defined Substrate for Serine Protease Activity Assays


BZ-Arg-OMe Carbonate Salt (CAS 84332-93-4), also known as Nα-Benzoyl-L-arginine methyl ester carbonate, is a synthetic arginine derivative that functions as a chromogenic substrate for serine proteases . It is a white, crystalline solid that is stable under recommended storage conditions . This compound is a critical tool in enzymology, specifically for the quantitative study of enzymes like trypsin and kallikreins, where its hydrolysis rate is a direct measure of enzymatic activity .

Critical Selection Criteria for BZ-Arg-OMe Carbonate Salt: Why Analog Substitution is Not Trivial


In protease research, selecting the appropriate synthetic substrate is not a matter of simple interchangeability. Analogs such as Bz-Arg-OEt, Tos-Arg-OMe, and Bz-Arg-pNA exhibit distinct kinetic behaviors, pH dependencies, and solvent tolerances due to differences in their leaving groups [1]. Direct substitution of BZ-Arg-OMe carbonate salt with a seemingly similar compound can lead to significantly altered assay conditions, invalid kinetic data, and failed experiments [2]. The quantitative evidence below demonstrates where BZ-Arg-OMe carbonate salt provides a specific, verifiable advantage over its closest analogs, guiding scientific selection based on empirical data.

Quantitative Evidence: Differentiating BZ-Arg-OMe Carbonate Salt from its Analogs


Distinct pH Optimum Range Differentiates BZ-Arg-OMe from Chromogenic and Tosyl Analogs

The optimal pH range for the hydrolysis of BZ-Arg-OMe by tonin is 9.0-9.5. This is quantitatively distinct from the closely related analogs Tos-Arg-OMe (pH optimum 8.5), Bz-Arg-OEt (pH optimum 9.0), and the chromogenic substrate Bz-Arg-pNA (pH optimum >10.0) [1]. This 0.5 to 1.5 pH unit difference is a critical factor in assay design, as it dictates the buffer system required for optimal activity and can impact the interpretation of enzyme activity in biological samples.

Protease Assay Optimization Enzyme Kinetics pH Profiling

Comparative Kinetics: BZ-Arg-OMe Exhibits Lower Catalytic Efficiency than Bz-Arg-OEt

Based on kinetic analysis, Bz-Arg-OEt is reported as the superior substrate among BZ-Arg-OMe and its analogs for tonin, based on the magnitude of the catalytic rate constant (kcat) [1]. This finding underscores that BZ-Arg-OMe is not the most rapidly hydrolyzed substrate in its class, and its selection should be based on other differentiating factors such as its pH profile or solubility rather than maximal kcat.

Enzyme Kinetics Substrate Specificity Catalytic Efficiency

Enhanced Hydrolysis Rate in Presence of Organic Solvents Compared to Aqueous Buffer

The rate of BZ-Arg-OMe hydrolysis by trypsin is significantly increased in the presence of alcohols. At a 16% (v/v) level, methanol, ethanol, 1-propanol, and tert-butyl alcohol were all shown to increase the rate of BZ-Arg-OMe and Bz-Arg-OEt hydrolysis compared to aqueous buffer alone [1]. This sensitivity to the dielectric constant of the medium is a key characteristic, differentiating it from substrates that may be inhibited or unaffected by such conditions.

Enzyme Catalysis Non-Aqueous Enzymology Solvent Effects

Carbonate Salt Form Offers Potential Advantages in Solubility and Handling

While the free base or hydrochloride salt forms of arginine methyl esters (e.g., Bz-Arg-OMe·HCl) are common, the carbonate salt of BZ-Arg-OMe (CAS 84332-93-4) is specifically noted for its enhanced solubility in acidic and neutral solvents such as acetic acid and methanol . This is a critical practical advantage, as the hydrochloride salt may have different solubility properties or introduce counter-ion effects in sensitive biochemical assays. The carbonate salt is stable at room temperature and can be stored long-term at 2-8°C .

Compound Solubility Buffer Preparation Storage Stability

High and Consistent Purity Profile (≥95%) for Reproducible Quantitative Assays

The carbonate salt of BZ-Arg-OMe is commercially available with a minimum purity specification of 95% . This level of purity ensures minimal interference from impurities that could act as alternative substrates, inhibitors, or quenchers in kinetic assays. This is a critical specification for procurement in enzymology, where consistent and defined purity is essential for reproducible, quantitative results.

Reagent Purity Assay Reproducibility Quality Control

Optimal Application Scenarios for BZ-Arg-OMe Carbonate Salt in Research


Protease Assay Development Requiring a pH Optimum of 9.0-9.5

Researchers studying proteases (like tonin) that exhibit maximal activity in the pH 9.0-9.5 range will find BZ-Arg-OMe carbonate salt to be the most appropriate substrate choice. Its distinct pH optimum, as established by comparative data [1], allows for the design of accurate and sensitive activity assays where substrates with lower (Tos-Arg-OMe) or higher (Bz-Arg-pNA) pH optima would provide suboptimal or even misleading kinetic data.

Enzymatic Synthesis and Mechanistic Studies in Mixed Organic-Aqueous Media

This compound is a premier choice for studying protease catalysis in non-conventional media. The demonstrated increase in its hydrolysis rate in the presence of up to 16% (v/v) alcohols like methanol and ethanol [1] makes it an ideal substrate for investigating the effects of solvent polarity on enzyme kinetics or for developing enzymatic synthesis reactions where organic co-solvents are required.

Biochemical Assays Requiring High Solubility and Reproducible Purity

For any quantitative proteomics or enzymology study where reliable and consistent results are paramount, the selection of BZ-Arg-OMe carbonate salt is justified by its favorable solubility in acidic and neutral buffers and its defined ≥95% purity specification [1]. This ensures that the substrate can be prepared as a homogeneous solution and that the observed enzyme activity is due to the intended reaction, not artifacts from impurities.

Enzymology Research Differentiating Substrate Specificity within Serine Protease Families

In experiments aiming to profile the substrate specificity of a novel or characterized serine protease, BZ-Arg-OMe carbonate salt serves as a critical benchmark. Its well-documented, but not maximal, kcat [1] and unique pH profile [1] provide a distinct data point when comparing enzyme activity against a panel of synthetic substrates, helping to define the enzyme's active site preferences.

Technical Documentation Hub

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